
4-Fluoro-2-methoxy-5-nitroaniline
Overview
Description
Preparation Methods
Direct Nitration of 4-Fluoro-2-methoxyaniline
The most straightforward method for synthesizing 4-fluoro-2-methoxy-5-nitroaniline involves nitrating 4-fluoro-2-methoxyaniline using a mixture of concentrated sulfuric acid and potassium nitrate. This approach exploits the electrophilic aromatic substitution mechanism, where the methoxy group directs nitration to the para position relative to the fluorine atom.
Reaction Conditions and Procedure
In a representative procedure, 4-fluoro-2-methoxyaniline (11.27 mmol) is dissolved in concentrated sulfuric acid at 0–5°C under an inert atmosphere. Potassium nitrate (11.3 mmol) is added gradually to maintain the temperature below 5°C, preventing undesired side reactions such as over-nitration or oxidation. After stirring for 2 hours, the mixture is quenched in ice water, neutralized with sodium carbonate, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the product as a pale yellow solid with a 95% yield .
Characterization and Optimization
Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (400 MHz, CDCl) δ 7.42 (d, 1H), 6.66 (d, 1H), 3.96 (s, 3H) . Liquid chromatography–mass spectrometry (LC/MS) shows a molecular ion peak at m/z 186.8 (M+H). Key optimizations include strict temperature control (<5°C) and the use of an inert atmosphere to minimize decomposition.
Protection-Nitration-Deprotection Strategy
To address challenges such as amine group reactivity during nitration, a protection-nitration-deprotection sequence has been developed. This method, detailed in patent WO2018207120A1, enhances regioselectivity and reduces side products.
Stepwise Synthesis
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Protection : 4-Fluoro-2-methoxyaniline is acetylated using acetic anhydride or acetyl chloride to form N-(4-fluoro-2-methoxyphenyl)acetamide. This step shields the amine group from nitration-induced side reactions.
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Nitration : The protected intermediate is treated with fuming nitric acid in sulfuric acid at 0–5°C. The acetyl group directs nitration to the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide with 78.3% efficiency .
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Deprotection : Hydrolysis with hydrochloric acid in methanol removes the acetyl group, producing this compound in 73.55% yield .
Industrial Scalability
This method’s scalability is demonstrated in a pilot-scale synthesis:
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Step A : Nitration of 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide yields 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield).
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Step B : Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine (98% yield).
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Steps C–E : Protection, nitration, and deprotection proceed as above, achieving an overall yield of 73.55% .
Continuous Flow Synthesis
Recent advancements in flow chemistry have enabled a telescoped continuous process for synthesizing this compound, combining acetylation, nitration, and deprotection in a single streamlined operation.
Procedure and Efficiency
In this method, 4-fluoro-2-methoxyaniline is acetylated in a continuous flow reactor using acetic anhydride, followed by nitration with mixed acid (HNO/HSO). The intermediate is then deprotected in situ using hydrochloric acid in ethanol at 83°C. The entire process achieves a 97% yield, significantly reducing reaction time and solvent use compared to batch methods .
Advantages Over Batch Processing
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Reduced Hazard Exposure : Automated temperature and reagent control minimize handling of corrosive acids.
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Improved Purity : Intermediate purification steps are eliminated, as the continuous flow system prevents byproduct accumulation.
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Scalability : The method is readily adaptable to industrial production, with throughput rates exceeding 1 kg/h in pilot trials .
Comparative Analysis of Preparation Methods
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental compliance. The protection-deprotection method is favored in industrial settings due to its compatibility with existing infrastructure and robust yields. Automated systems for reagent addition and pH adjustment ensure consistency, while waste streams containing sulfuric acid and nitrate byproducts are neutralized before disposal .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, it can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Major Products Formed
Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of this compound can be formed.
Reduction Reactions: The major product is 4-Fluoro-2-methoxy-5-aminoaniline.
Scientific Research Applications
Synthesis of Anticancer Agents
One of the most notable applications of 4-fluoro-2-methoxy-5-nitroaniline is its role as an intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase. This compound is being developed for the treatment of various cancers, particularly those associated with BRAF mutations . The synthesis process involves several chemical transformations where this compound is modified to introduce specific functional groups necessary for the final product.
Building Block for Osimertinib
This compound is also used as a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This drug is utilized in treating non-small cell lung cancer (NSCLC) with T790M mutations. The preparation involves nitration and subsequent transformations to yield high-purity Osimertinib .
Mechanochemical Synthesis
Recent advancements in mechanochemistry have highlighted the potential of this compound in sustainable chemical manufacturing processes. Mechanochemical methods allow for solvent-free reactions that can enhance yield and reduce waste, making them an attractive option for large-scale pharmaceutical production . This approach emphasizes the compound's versatility and efficiency in synthetic pathways.
Safety Considerations
While this compound has valuable applications, it is essential to handle it with care due to its toxicity. Appropriate safety measures, including personal protective equipment and proper storage conditions, are necessary to mitigate potential risks associated with exposure to this compound .
Case Study 1: Synthesis of Mereletinib
In a recent study, researchers demonstrated the efficient use of this compound in synthesizing Mereletinib. The process involved multiple steps where the nitro group was selectively modified to create the necessary scaffold for further reactions. The study reported high yields and purity levels, underscoring the importance of this intermediate in developing new cancer therapies .
Case Study 2: Mechanochemical Approaches
A pilot project explored the mechanochemical synthesis of pharmaceutical compounds using this compound as an intermediate. The findings indicated that mechanochemical methods could significantly reduce reaction times while maintaining product quality. This approach aligns with contemporary trends toward more sustainable practices in chemical manufacturing .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitroaniline is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of Mereletinib, it undergoes a series of chemical transformations to introduce specific functional groups, enabling the formation of the desired molecular structure . The nitro group on this compound is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Fluoro-2-methoxy-5-nitroaniline
- Molecular Formula : C₇H₇FN₂O₃
- Molecular Weight : 186.14 g/mol
- CAS Number : 1075705-01-9
- Appearance : Yellow crystalline solid .
Physicochemical Properties :
- Density : 1.412 g/cm³ at 20°C
- Solubility : Sparingly soluble in water (0.52 g/L at 25°C) .
- Storage : Stable under refrigeration (2–8°C) .
Applications: A key intermediate in synthesizing irreversible tyrosine kinase inhibitors (TKIs) such as osimertinib (Tagrisso®), mobocertinib, and almonertinib, which target EGFR mutations in non-small cell lung cancer (NSCLC) . Its reactivity in nucleophilic aromatic substitution (SNAr) and coupling reactions enables precise modifications for drug development .
Safety Profile :
Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335). Requires handling with PPE and adequate ventilation .
Comparison with Structural Analogs
Structural and Functional Analogues
The compound’s analogs differ in substituent positions and functional groups, influencing reactivity and applications:
Research Findings and Key Insights
- Synthetic Efficiency :
- Thermal Stability :
- Comparative Drug Efficacy :
- Osimertinib (derived from this compound) shows 10-fold higher potency against EGFR T790M mutations than earlier TKIs, attributed to optimized substituent positioning .
Biological Activity
4-Fluoro-2-methoxy-5-nitroaniline is a synthetic compound with significant relevance in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and its role in drug development.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₈FN₂O₃ |
Molecular Weight | 186.14 g/mol |
CAS Number | 1075705-01-9 |
Boiling Point | Not Available |
Log P (octanol-water) | 0.78 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
These properties indicate that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.
The compound serves as a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The biological activity of this compound is primarily attributed to its ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC) .
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of compounds synthesized from this compound against various cancer cell lines. The following table summarizes the findings from a study assessing the cytotoxicity of these compounds:
Compound | Cell Line | IC₅₀ (μM) | % Inhibition at 0.1 μM |
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A5 | NCI-H1975 | >50 | <36.0 |
A12 | A549 | >50 | <36.0 |
B1 | NCI-H1975 | 0.297 | 96.70 |
B7 | A549 | 0.440 | 90.3 |
The data indicates that while some derivatives exhibit low activity against certain cell lines, others like B1 and B7 show promising inhibition rates against EGFR L858R/T790M mutations, suggesting a selective action against specific cancer types .
Inhibition of EGFR Mutations
The inhibition rates of compounds derived from this compound against EGFR mutations were notably high, with B1 and B7 achieving inhibition rates over 90%. This suggests that modifications to the original compound can significantly enhance its antitumor activity .
Synthesis and Evaluation
A notable case study involved synthesizing pyrido[2,3-d]pyrimidines using this compound as an intermediate. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating that structural modifications can lead to enhanced biological activity .
Mechanochemical Approaches
Another study explored mechanochemical synthesis techniques for producing derivatives of this compound. This approach not only improved yield but also allowed for the development of new compounds with potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluoro-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nitration and substitution reactions. For example, in the synthesis of mobocertinib, this compound is generated by substituting a chlorine atom in a pyrimidine intermediate with the aniline group under controlled conditions (yield: 98%) . Key parameters include temperature control (20–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Optimization often involves iterative testing of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and monitoring via TLC/HPLC to minimize side products like over-nitrated derivatives .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C4, methoxy at C2). The nitro group’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts (~δ 8.5 ppm for aromatic protons).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99% as per industrial standards ).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 186.14 (C₇H₇FN₂O₃) .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy, nitro) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The nitro group (-NO₂) is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution but deactivating it for electrophilic attacks.
- The methoxy group (-OCH₃) is electron-donating via resonance, directing electrophiles to specific positions (e.g., para to fluorine in SNAr reactions).
- Fluorine induces ortho/para directing effects and enhances metabolic stability in drug candidates. Computational studies (DFT) can model charge distribution to predict reactivity, as shown in analogous fluorinated nitroanilines .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects like hindered rotation or tautomerism. Strategies include:
- Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures.
- X-ray Crystallography : Definitive structural assignment, as demonstrated for related nitroaniline derivatives .
- Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies coupling patterns in complex spectra .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound serves as a key intermediate in kinase inhibitors like mobocertinib. Its nitro group is reduced to an amine in later stages, enabling conjugation with pharmacophores (e.g., via Buchwald-Hartwig amination). The fluorine atom enhances bioavailability by reducing metabolic degradation .
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSIGSQCZXQTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726363 | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075705-01-9 | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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